molecular formula C7H3BrF2O B1289993 5-Bromo-2,3-difluorobenzaldehyde CAS No. 633327-22-7

5-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1289993
CAS RN: 633327-22-7
M. Wt: 221 g/mol
InChI Key: WNJTWTDADQWUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-difluorobenzaldehyde is a compound that is structurally related to various substituted benzaldehydes which have been studied for their interesting properties and reactivity. Although the specific compound is not directly discussed in the provided papers, its analogs have been the subject of research due to their potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds, such as 2-bromobenzaldehydes, has been explored through novel methods. For instance, a one-pot allylboration-Heck reaction has been developed to efficiently synthesize 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which could potentially be adapted for the synthesis of 5-bromo-2,3-difluorobenzaldehyde . Additionally, the synthesis of 2-amino-3,5-dibromobenzaldehyde has been achieved through a multi-step process involving bromination, conversion to a hydrazide, and subsequent oxidation, which provides insights into possible synthetic routes for brominated benzaldehydes .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied, revealing that bromine substitution can significantly affect the molecular geometry. For example, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates from the plane of the benzene ring, and the aldehyde group is twisted, which could be relevant when considering the molecular structure of 5-bromo-2,3-difluorobenzaldehyde .

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes has been investigated through various chemical reactions. For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with aminosilanes on aluminum oxide surfaces has been studied using inelastic electron tunnelling spectroscopy, indicating the formation of benzaldimine derivatives . This suggests that 5-bromo-2,3-difluorobenzaldehyde may also undergo similar condensation reactions with amine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes have been characterized using various spectroscopic techniques. The study of 5-bromo-2-methoxybenzaldehyde using FT-IR, FT-Raman, NMR, and computational methods provides valuable information on the vibrational modes, electronic structure, and thermodynamic functions of such compounds . Additionally, the effect of bromine substitution on the linear and nonlinear optical properties of benzaldehydes has been explored, indicating that bromine atoms can enhance the third-order nonlinear susceptibility, which could be relevant for the optical applications of 5-bromo-2,3-difluorobenzaldehyde .

Scientific Research Applications

Nonlinear Optical Properties

  • Research Findings: The structural and electronic properties of derivatives of 5-Bromo-2,3-difluorobenzaldehyde, such as 5-bromo-2,3-dimethoxybenzaldehyde, have been studied for their nonlinear optical responses. The bromine substitution is found to enhance the nonlinear third-order susceptibility, making these compounds potentially useful in nonlinear optics (NLO) materials (Aguiar et al., 2022).

Analytical Applications

  • Research Findings: Schiff base ionophores derived from 5-Bromo-2,3-difluorobenzaldehyde have been used for the preconcentration of copper(II) ions in water samples, demonstrating their utility in environmental analysis and metal ion detection (Fathi & Yaftian, 2009).

Synthesis and Molecular Modeling

  • Research Findings: The synthesis and molecular structure of 5-bromo-2,3-dimethoxybenzaldehyde, a derivative of 5-Bromo-2,3-difluorobenzaldehyde, have been explored. These studies provide insights into the electronic properties and molecular interactions, which are crucial for designing materials with specific physical-chemical properties (Borges et al., 2022).

Palladium-Catalyzed Cross-Coupling Reactions

  • Research Findings: Bromo derivatives like 2-bromobenzaldehyde, related to 5-Bromo-2,3-difluorobenzaldehyde, have been extensively used in palladium-catalyzed cross-coupling reactions. These compounds are important for synthesizing biologically and medicinally relevant molecules (Ghosh & Ray, 2017).

Application in Chiral Ligand Synthesis

  • Research Findings: 5-Bromo-2-dimethylaminobenzaldehyde, a related compound, has been used in synthesizing chiral amino alcohol ligands. These ligands are important in asymmetric synthesis and chiral resolution, which are key processes in pharmaceutical chemistry (Li Yuan-yuan, 2011).

Spectroscopic Studies

  • Research Findings: Spectroscopic studies of 5-bromo-2-methoxybenzaldehyde provide insights into molecular behavior, electronic structure, and thermodynamics, which are fundamental in understanding material properties and reactivity (Balachandran, Santhi, & Karpagam, 2013).

Safety And Hazards

5-Bromo-2,3-difluorobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJTWTDADQWUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630222
Record name 5-Bromo-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluorobenzaldehyde

CAS RN

633327-22-7
Record name 5-Bromo-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 18.0 g of 5-bromo-2,3-difluoro-4-trimethylsilanyl benzaldehyde in 20 mL of N,N-dimethylformamide and 2 mL of water was added 1.63 g of cesium fluoride at room temperature, and stirred at this temperature for 1 hour. After diluting with ethyl acetate, the organic layer was washed successively with saturated aqueous ammonium chloride and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to afford 10.26 g of the title compound as a colorless oil.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluorobenzaldehyde (42 g, 0.296 mol) in H2SO4 (150 mL), was added NBS (63 g, 0.354 mol) in three portions over a period of 30 minutes at 60° C. The resulting mixture was heated for 6 hours at this temperature under N2. Work-up: the reaction mixture was poured into ice water. Petroleum ether (300 mL) was added, and the mixture was stirred for 10 minutes. The organic layer was separated, and the aqueous layer was extracted with more petroleum ether (300 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜0.5% EtOAc in petroleum ether) to give 5-bromo-2,3-difluorobenzaldehyde (17.4 g). 1H NMR (300 MHz, CDCl3): δ 10.32 (s, 1H), 7.81-7.79 (m, 1H), 7.65-7.60 (m, 1H).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,3-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,3-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,3-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.